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molecular formula C10H16N2O B8154610 1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one

1-(4-Methylpiperazin-1-yl)pent-4-yn-1-one

Cat. No. B8154610
M. Wt: 180.25 g/mol
InChI Key: ZRNWAZPCPBGSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544672B2

Procedure details

A solution of 4-pentynoic acid (519 mg, 5.29 mmol) and Et3N (737 μL, 5.29 mmol) in DCM (10 mL) was treated with ethyl chloroformate (504 μL, 5.29 mmol) at rt for 15 min. Then N-methyl-piperazine (588 μL, 5.29 mmol) was added, and stirring was prolonged for 45 min. Work-up (sat. aq. NaHCO3) and concentration gave the title compound as a colorless oil. 1H NMR (CDCl3) δ 3.63 (t, 2H), 3.48 (t, 2H), 2.55 (m, 4H), 2.38 (quint., 4H), 2.30 (s, 3H).
Quantity
519 mg
Type
reactant
Reaction Step One
Name
Quantity
737 μL
Type
reactant
Reaction Step One
Quantity
504 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
588 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][CH2:3][C:4]#[CH:5].CCN(CC)CC.ClC(OCC)=O.[CH3:21][N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>C(Cl)Cl>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:1](=[O:7])[CH2:2][CH2:3][C:4]#[CH:5])[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
519 mg
Type
reactant
Smiles
C(CCC#C)(=O)O
Name
Quantity
737 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
504 μL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
588 μL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
(sat. aq. NaHCO3) and concentration

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN1CCN(CC1)C(CCC#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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